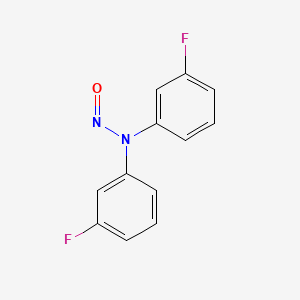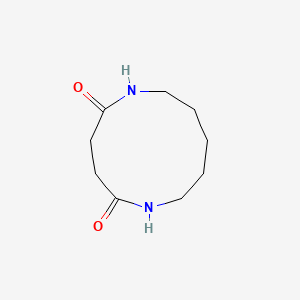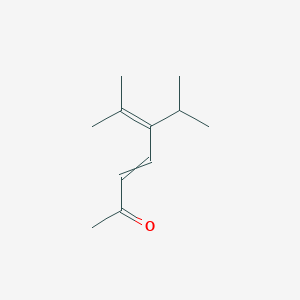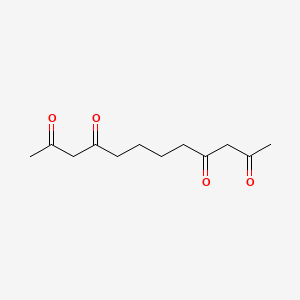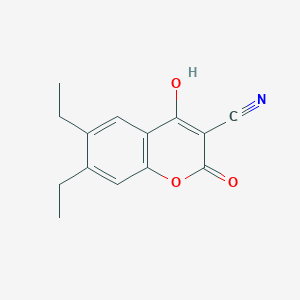
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of four chlorine atoms attached to the naphthalene ring and a carboxylic acid group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid typically involves the chlorination of naphthalene followed by carboxylation. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachloronaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors for chlorination and carboxylation processes. These methods ensure higher yields and purity of the final product while minimizing the production of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetrachloronaphthoquinone.
Reduction: Formation of tetrachloronaphthalenol or tetrachloronaphthaldehyde.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Tetrachloronaphthalene: Similar structure but lacks the carboxylic acid group.
3,4,5,6-Tetrachlorophthalic acid: Contains a similar chlorinated aromatic ring but with a different arrangement of chlorine atoms and carboxylic acid groups.
Uniqueness
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid is unique due to its specific arrangement of chlorine atoms and the presence of a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59018-91-6 |
|---|---|
Molekularformel |
C11H4Cl4O2 |
Molekulargewicht |
310.0 g/mol |
IUPAC-Name |
3,4,5,7-tetrachloronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H4Cl4O2/c12-4-1-5-6(11(16)17)3-8(14)10(15)9(5)7(13)2-4/h1-3H,(H,16,17) |
InChI-Schlüssel |
PBAJKKOEVVVKRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CC(=C2Cl)Cl)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)


stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
